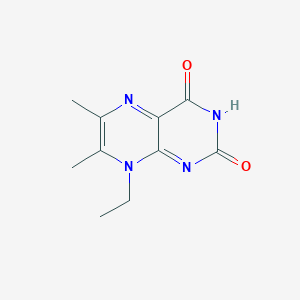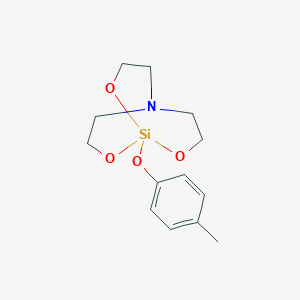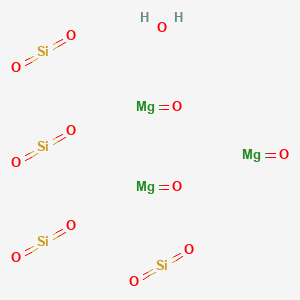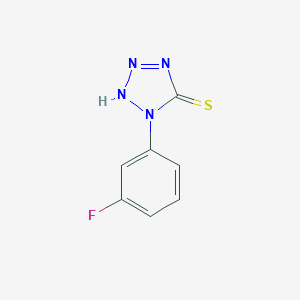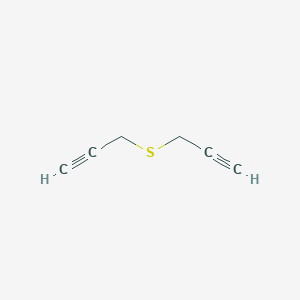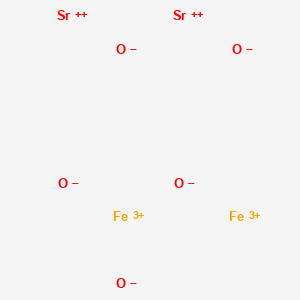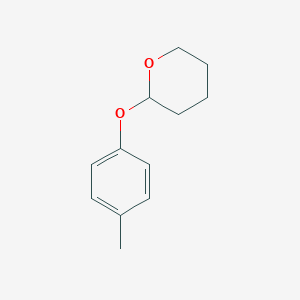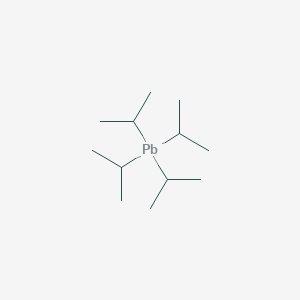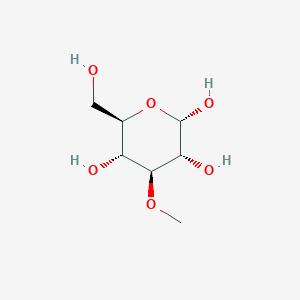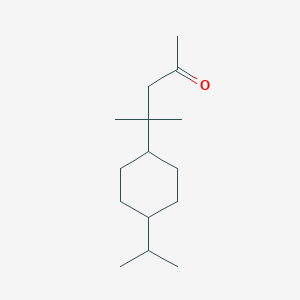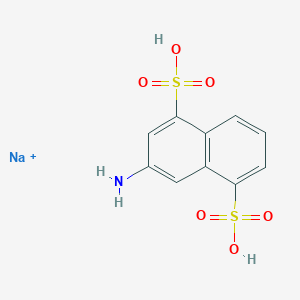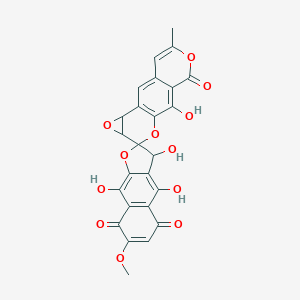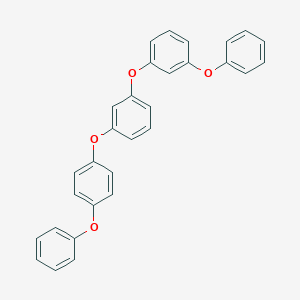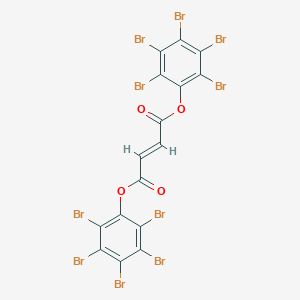
Bis(pentabromophenyl) fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pentabromophenyl) fumarate (BPBF) is a flame retardant compound that is commonly used in electronic devices, textiles, and building materials. It is a white powder that is insoluble in water and has a high thermal stability. BPBF is a member of the class of brominated flame retardants, which are known for their ability to reduce the flammability of materials. In recent years, there has been increasing interest in the scientific research application of BPBF due to its potential health and environmental effects.
作用機序
Bis(pentabromophenyl) fumarate acts as a flame retardant by releasing bromine radicals when exposed to high temperatures. These radicals interfere with the combustion process, reducing the flammability of materials. However, the exact mechanism of action of Bis(pentabromophenyl) fumarate in living organisms is not well understood. It is thought that Bis(pentabromophenyl) fumarate may disrupt hormonal and neurological processes, leading to potential health effects.
生化学的および生理学的効果
Studies have shown that Bis(pentabromophenyl) fumarate can have a range of biochemical and physiological effects on living organisms. Bis(pentabromophenyl) fumarate has been shown to disrupt thyroid hormone levels, which can lead to developmental and metabolic disorders. Additionally, Bis(pentabromophenyl) fumarate has been shown to have neurotoxic effects, including impairments in learning and memory. Bis(pentabromophenyl) fumarate has also been linked to reproductive and developmental effects, including reduced fertility and birth defects.
実験室実験の利点と制限
Bis(pentabromophenyl) fumarate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Bis(pentabromophenyl) fumarate is a well-characterized compound, with extensive data available on its properties and effects. However, there are also limitations to the use of Bis(pentabromophenyl) fumarate in lab experiments. It is a highly toxic compound that requires specialized handling and disposal procedures. Additionally, Bis(pentabromophenyl) fumarate can have variable effects depending on the species and experimental conditions used, making it difficult to generalize findings.
将来の方向性
There are several future directions for research on Bis(pentabromophenyl) fumarate. One area of interest is the potential health effects of exposure to Bis(pentabromophenyl) fumarate in humans and wildlife. Studies are needed to better understand the mechanisms of action of Bis(pentabromophenyl) fumarate and the long-term effects of exposure. Additionally, there is a need for alternative flame retardant compounds that are less toxic and more environmentally friendly. Research is ongoing to develop new flame retardants that can provide effective fire protection without the potential health and environmental risks associated with Bis(pentabromophenyl) fumarate.
合成法
Bis(pentabromophenyl) fumarate can be synthesized through a reaction between pentabromophenol and fumaric acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product. The synthesis of Bis(pentabromophenyl) fumarate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Bis(pentabromophenyl) fumarate has been the subject of extensive scientific research due to its potential health and environmental effects. Studies have shown that Bis(pentabromophenyl) fumarate can accumulate in the environment and in living organisms, leading to potential health risks. Bis(pentabromophenyl) fumarate has been found in human breast milk, indicating that it can be transferred from mother to child during breastfeeding. Additionally, Bis(pentabromophenyl) fumarate has been shown to have toxic effects on aquatic organisms, including fish and algae.
特性
CAS番号 |
15108-51-7 |
|---|---|
製品名 |
Bis(pentabromophenyl) fumarate |
分子式 |
C16H2Br10O4 |
分子量 |
1057.2 g/mol |
IUPAC名 |
bis(2,3,4,5,6-pentabromophenyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C16H2Br10O4/c17-5-7(19)11(23)15(12(24)8(5)20)29-3(27)1-2-4(28)30-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H/b2-1+ |
InChIキー |
DXPKDGZNZOIMJZ-OWOJBTEDSA-N |
異性体SMILES |
C(=C/C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)\C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
SMILES |
C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
正規SMILES |
C(=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
その他のCAS番号 |
68091-86-1 15108-51-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



